REACTION_CXSMILES
|
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Y+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Y+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17] |f:0.1.2.3.4.5.6.7.8.9,11.12.13.14|
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
yttrium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |